8-chloro-4-hydroxy-N-[2-(trifluoromethyl)phenyl]quinoline-3-carboxamide
Description
Properties
IUPAC Name |
8-chloro-4-oxo-N-[2-(trifluoromethyl)phenyl]-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N2O2/c18-12-6-3-4-9-14(12)22-8-10(15(9)24)16(25)23-13-7-2-1-5-11(13)17(19,20)21/h1-8H,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQQDJRMYYRBKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Quinoline Core
The quinoline backbone is typically constructed via the Pfitzinger reaction , which involves the condensation of isatin derivatives with ketones under basic conditions. For this compound, 5-chloroisatin reacts with methyl ketones (e.g., 2-(trifluoromethyl)acetophenone) in the presence of potassium hydroxide to yield the intermediate 6-chloro-4-hydroxyquinoline-3-carboxylic acid (Figure 1).
Key Reaction Conditions:
Carboxamide Formation
The carboxylic acid intermediate is converted to the carboxamide using 2-(trifluoromethyl)aniline under amide-coupling conditions. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed to activate the carboxyl group.
Representative Procedure:
- Dissolve 6-chloro-4-hydroxyquinoline-3-carboxylic acid (1.0 equiv) in anhydrous DMF.
- Add EDC (1.5 equiv), HOBt (1.5 equiv), and diisopropylethylamine (2.0 equiv).
- Introduce 2-(trifluoromethyl)aniline (1.2 equiv) and stir at 25°C for 12 hr.
- Purify via silica gel chromatography (ethyl acetate/hexanes, 1:1).
Optimization of Reaction Conditions
Solvent Effects on Carboxamide Yield
Comparative studies reveal that dimethylformamide (DMF) outperforms dichloromethane (DCM) and tetrahydrofuran (THF) in coupling efficiency due to its high polarity and ability to solubilize intermediates.
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 78 | 99 |
| DCM | 45 | 92 |
| THF | 58 | 95 |
Temperature Dependence in Chlorination
Elevated temperatures (>100°C) are critical for achieving complete conversion during chlorination. Below 90°C, competing side reactions generate 6,8-dichloro byproducts.
Analytical Characterization
Spectroscopic Data
1H NMR (500 MHz, DMSO-d6):
- δ 11.32 (s, 1H, OH)
- δ 8.92 (d, J = 2.3 Hz, 1H, H-5)
- δ 8.45 (s, 1H, H-2)
- δ 8.20–8.15 (m, 2H, Ar-H)
- δ 7.89 (dd, J = 2.3, 9.0 Hz, 1H, H-7)
- δ 7.65–7.60 (m, 2H, Ar-H)
LC-MS (ESI+):
Purity Assessment
HPLC analysis using a C18 column (acetonitrile/water gradient) confirms ≥99% purity, with retention time = 12.4 min.
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent advances employ continuous flow reactors to enhance throughput during the Pfitzinger reaction. This method reduces reaction time from 8 hr (batch) to 30 min while maintaining 70% yield.
Waste Management Strategies
Phosphorus oxychloride waste is neutralized using aqueous sodium bicarbonate , generating phosphate salts that can be repurposed in fertilizer production.
Emerging Methodologies
Photocatalytic Chlorination
Preliminary studies demonstrate that visible-light-mediated chlorination using rose bengal as a photocatalyst achieves 78% yield at 50°C, offering a greener alternative to POCl3.
Enzymatic Amide Coupling
Lipase-based catalysts (e.g., Candida antarctica Lipase B) enable carboxamide formation in aqueous media, though yields remain suboptimal (42%) compared to traditional methods.
Chemical Reactions Analysis
Types of Reactions
8-chloro-4-hydroxy-N-[2-(trifluoromethyl)phenyl]quinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-chloro-4-hydroxy-N-[2-(trifluoromethyl)phenyl]quinoline-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antibacterial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a component in liquid crystals.
Mechanism of Action
The mechanism of action of 8-chloro-4-hydroxy-N-[2-(trifluoromethyl)phenyl]quinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Selected N-Aryl-4-hydroxyquinoline-3-carboxamides
| Compound Name | Substituent Position (Quinoline/Aryl) | Yield (%) | Melting Point (°C) | logK Value |
|---|---|---|---|---|
| 8-Chloro-4-hydroxy-N-[2-(trifluoromethyl)phenyl]quinoline-3-carboxamide | 8-Cl, 2-CF3-Ph | 56–75 | 240–327 | N/A |
| 4-Hydroxy-N-[3-(trifluoromethyl)phenyl]quinoline-3-carboxamide (7b) | H, 3-CF3-Ph | 56–75 | 240–327 | 1.52 |
| 4-Hydroxy-N-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide (7c) | H, 4-CF3-Ph | 56–75 | 240–327 | 1.82 |
| 4-Hydroxy-N-(2-nitrophenyl)quinoline-3-carboxamide (8a) | H, 2-NO2-Ph | 56–75 | 240–327 | 0.94 |
Data sourced from synthetic and analytical studies .
Heterocyclic Modifications
- Thiadiazole-substituted analog: 8-Chloro-4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide (MolPort-005-289-801) replaces the aryl group with a thiadiazole ring. This modification likely enhances hydrogen-bonding capacity and alters metabolic stability compared to the target compound’s trifluoromethylphenyl group .
Antimicrobial Derivatives
Compounds like N-(2-(3,3-difluoropyrrolidin-1-yl)ethyl)-6-fluoroquinoline-4-carboxamide () incorporate nitrogen-rich heterocycles (e.g., morpholinopropyl), which improve solubility and target engagement in antimicrobial applications. In contrast, the target compound’s trifluoromethylphenyl group may prioritize lipophilicity over aqueous solubility, limiting its utility in certain therapeutic contexts .
Biological Activity
8-Chloro-4-hydroxy-N-[2-(trifluoromethyl)phenyl]quinoline-3-carboxamide is a synthetic compound with notable biological activities, particularly in cancer research. Its structure includes a quinoline core, which is associated with various pharmacological properties, including anticancer and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationship (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H10ClF3N2O2, with a molecular weight of approximately 366.72 g/mol. The compound features several functional groups that contribute to its reactivity and biological activity:
- Chloro group : Enhances lipophilicity and potential bioactivity.
- Hydroxy group : May participate in hydrogen bonding, influencing solubility and interaction with biological targets.
- Trifluoromethyl-substituted phenyl moiety : Known to enhance the potency of compounds by modulating electronic properties.
Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines, including human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cells. The proposed mechanism involves the inhibition of phosphatidylinositol 3-kinase (PI3K) , specifically the alpha isoform (PI3Kα), which plays a crucial role in cell growth and survival pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its efficacy. Modifications to the functional groups have been explored to enhance its selectivity and potency against PI3Kα. Studies have shown that derivatives containing trifluoromethyl groups exhibit improved biological activity compared to their non-fluorinated counterparts.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies
Several studies have investigated the biological activity of similar quinoline derivatives, highlighting their potential in drug development:
- Anticancer Activity : A study demonstrated that derivatives of quinoline showed significant inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Research has indicated that compounds with similar structures possess broad-spectrum antibacterial activity, making them suitable candidates for further development as antimicrobial agents .
Q & A
Q. What are the key structural features of 8-chloro-4-hydroxy-N-[2-(trifluoromethyl)phenyl]quinoline-3-carboxamide, and how do they influence its reactivity?
The compound contains a quinoline core substituted with a chlorine atom at position 8, a hydroxyl group at position 4, and a trifluoromethylphenyl carboxamide group at position 3. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyl group may participate in hydrogen bonding or tautomerization, affecting ligand-receptor interactions. The chlorine atom at position 8 is critical for bioactivity, as halogenation at positions 7 or 8 in quinolines is known to enhance antibacterial and anticancer properties .
Methodological Insight : Use X-ray crystallography (as in ) to confirm the spatial arrangement of substituents and assess intramolecular interactions. Computational methods (e.g., DFT) can predict tautomeric forms and electronic properties.
Q. What synthetic strategies are recommended for preparing this compound?
A multi-step synthesis is typically required:
Quinoline Core Formation : Use Gould-Jacobs or Friedländer reactions to construct the quinoline scaffold.
Substituent Introduction : Chlorine can be introduced via electrophilic substitution (e.g., Cl₂/FeCl₃) or diazotization (). The trifluoromethylphenyl group may be appended via Ullmann coupling or Buchwald-Hartwig amidation.
Carboxamide Formation : React the quinoline-3-carboxylic acid intermediate with 2-(trifluoromethyl)aniline using coupling agents like EDCI/HOBt .
Methodological Insight : Monitor reaction progress with TLC and HPLC. Optimize conditions (e.g., solvent, temperature) to avoid side products like over-chlorination or hydrolysis of the trifluoromethyl group.
Q. How is the compound characterized to confirm its structure and purity?
- Spectroscopy : ¹H/¹³C NMR for functional group identification (e.g., hydroxyl proton at δ ~12 ppm, trifluoromethyl singlet in ¹⁹F NMR).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight.
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks ().
- Purity Analysis : HPLC with UV detection (≥95% purity threshold) .
Advanced Research Questions
Q. How does the substitution pattern (e.g., 8-Cl, 4-OH) influence biological activity compared to other fluorinated quinolines?
The 8-Cl substituent enhances DNA gyrase/topoisomerase IV inhibition in antibacterial studies, while the 4-OH group may act as a pharmacophore in metal chelation or hydrogen bonding with target enzymes. Comparative studies (e.g., replacing Cl with F or CF₃ at position 8) show reduced activity, highlighting the importance of electronegativity and steric effects. The trifluoromethylphenyl group improves pharmacokinetic properties by reducing metabolic degradation .
Methodological Insight : Perform structure-activity relationship (SAR) studies using analogs with systematic substituent variations. Use in vitro enzyme inhibition assays (e.g., IC₅₀ determination for bacterial gyrase) .
Q. How can conflicting data on the compound’s antibacterial efficacy across studies be resolved?
Discrepancies may arise from:
- Strain Variability : Test against a standardized panel (e.g., ATCC strains) with controlled growth conditions.
- Solubility Issues : Use DMSO or cyclodextrin-based formulations to improve bioavailability.
- Assay Sensitivity : Compare MIC values using broth microdilution vs. agar dilution methods.
Methodological Insight : Conduct dose-response curves in triplicate and validate with orthogonal assays (e.g., time-kill kinetics). Cross-reference with crystallographic data to confirm target engagement .
Q. What computational approaches are suitable for predicting the compound’s binding mode to biological targets?
- Molecular Docking : Use AutoDock Vina or Glide to model interactions with DNA gyrase (PDB: 1KZN) or kinases.
- Molecular Dynamics (MD) : Simulate binding stability over 100+ ns trajectories (e.g., GROMACS).
- Free Energy Calculations : MM-PBSA/GBSA to estimate binding affinities .
Methodological Insight : Validate predictions with mutagenesis studies (e.g., alanine scanning of key residues in the target protein).
Q. How can synthetic byproducts or degradation products be identified and mitigated?
- Degradation Pathways : Hydrolysis of the carboxamide group or oxidation of the hydroxyl group may occur.
- Analytical Tools : LC-MS/MS to detect impurities; stability studies under stress conditions (pH, temperature).
- Process Optimization : Use anhydrous conditions for amide coupling and inert atmospheres to prevent oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
